3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide
3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide
Brand Name:
Vulcanchem
CAS No.:
131448-16-3
VCID:
VC20797867
InChI:
InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3;
SMILES:
C[N+]1=CC=CC(=C1)C(=O)OC.[I-]
Molecular Formula:
C8H10INO2
Molecular Weight:
282.09 g/mol
3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide
CAS No.: 131448-16-3
Cat. No.: VC20797867
Molecular Formula: C8H10INO2
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131448-16-3 |
|---|---|
| Molecular Formula | C8H10INO2 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | methyl 1-(trideuteriomethyl)pyridin-1-ium-3-carboxylate;iodide |
| Standard InChI | InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3; |
| Standard InChI Key | GAVGHZAEUQBEFK-NIIDSAIPSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)OC.[I-] |
| SMILES | C[N+]1=CC=CC(=C1)C(=O)OC.[I-] |
| Canonical SMILES | C[N+]1=CC=CC(=C1)C(=O)OC.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator